

# Application Note: Solid-Phase Extraction of Codeine-6-Glucuronide from Biological Matrices

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## Compound of Interest

Compound Name: Codeine-6-glucuronide

Cat. No.: B1240514

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## Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of **codeine-6-glucuronide** (C6G) from complex biological matrices such as urine and plasma. The described methodology utilizes a mixed-mode cation exchange SPE format, which combines reversed-phase and ion-exchange retention mechanisms to achieve high recovery and excellent sample cleanup. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this key codeine metabolite for pharmacokinetic studies, clinical and forensic toxicology.

## Introduction

Codeine is a widely used opioid analgesic that is extensively metabolized in the body. One of its major metabolites is **codeine-6-glucuronide** (C6G), formed through conjugation with glucuronic acid. The direct quantification of C6G in biological fluids is crucial for understanding the pharmacokinetics of codeine and for accurate interpretation in toxicology screenings. Solid-phase extraction is a critical sample preparation step that removes endogenous interferences and concentrates the analyte of interest prior to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] While enzymatic hydrolysis is often used to cleave the glucuronide moiety, direct measurement of C6G can provide more specific information.[2] This note provides a detailed protocol using a mixed-mode solid-phase extraction approach, which has been shown to be effective for the extraction of opioids and their metabolites.[3]

## Experimental

### Materials and Reagents

- SPE Cartridge: Mixed-Mode Cation Exchange (e.g., EVOLUTE® EXPRESS CX, 30 mg)[4]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (88%)
- Ammonium hydroxide (28-30%)
- Deionized water
- Urine or Plasma Samples

### Instrumentation

- SPE Manifold
- Vortex Mixer
- Centrifuge
- Nitrogen Evaporator
- LC-MS/MS system for analysis

## Solid-Phase Extraction Protocol

A detailed, step-by-step protocol is provided below. This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

## Sample Pre-treatment

- Allow urine or plasma samples to thaw to room temperature.

- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge plasma samples at 3000 x g for 10 minutes to pellet any precipitated proteins.
- To 1 mL of urine or plasma supernatant, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
- Vortex for 10 seconds.

## SPE Cartridge Conditioning

- Place the mixed-mode cation exchange SPE cartridges on the manifold.
- Condition the cartridges by passing 1 mL of methanol.
- Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

## Sample Loading

- Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

## Washing

- Wash the cartridge with 1 mL of deionized water to remove polar interferences.
- Wash the cartridge with 1 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.
- Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

## Elution

- Elute the C6G from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
- Collect the eluate in a clean collection tube.

## Dry-down and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 20 seconds and transfer to an autosampler vial for analysis.

## Data Presentation

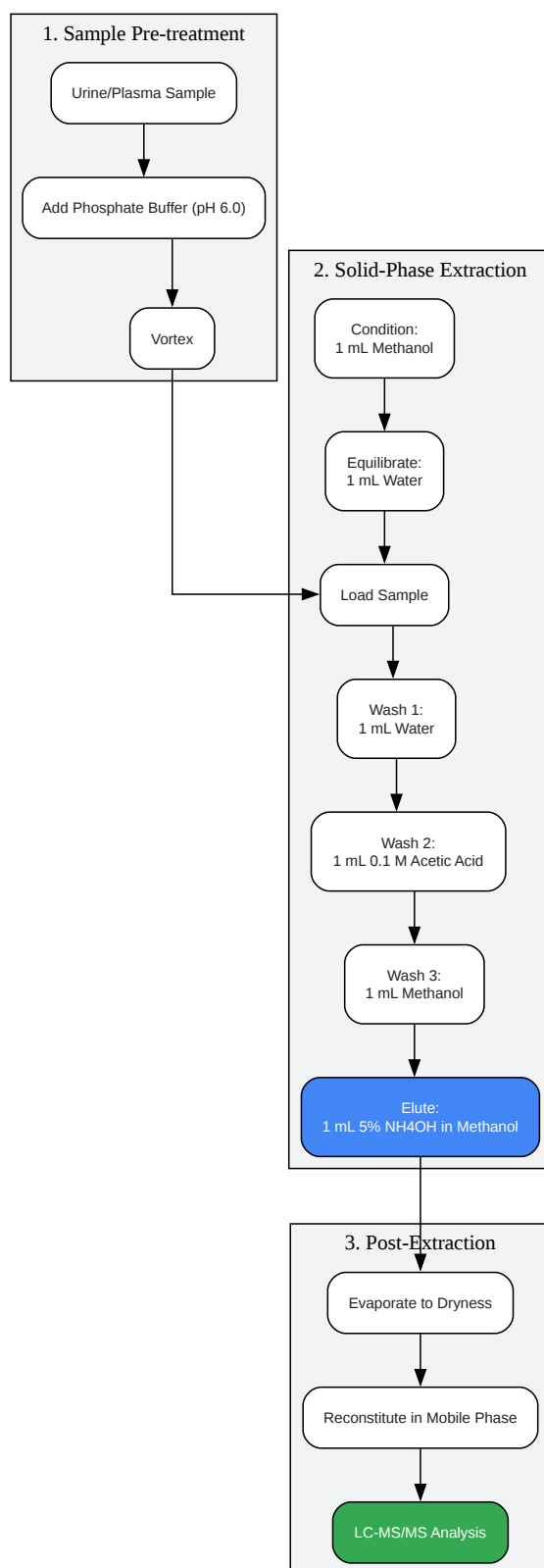
The following table summarizes the quantitative data for the extraction of **codeine-6-glucuronide** and related compounds from various studies.

Analyte	Matrix	SPE Sorbent	Recovery (%)	LOQ (ng/mL)	Linearity (ng/mL)	Reference
Codeine-6-glucuronide	Post-mortem Blood	Not Specified	57.8 - 94.1	23	23 - 4,600	<a href="#">[5]</a>
Codeine-6-glucuronide	Urine	Oasis HLB	Not Specified	300	Not Specified	<a href="#">[6]</a> <a href="#">[7]</a>
Codeine	Plasma	On-line SPE	60.5 - 75.1	5	5 - 200	<a href="#">[8]</a>
Codeine	Urine	Supel <sup>TM</sup> Swift HLB	105	Not Specified	Not Specified	<a href="#">[9]</a>

Note: Data for Codeine is included to provide a reference for opioid extraction performance where C6G-specific data was not available in the cited literature.

## Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for **Codeine-6-glucuronide**.



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Caption: Solid-Phase Extraction Workflow for **Codeine-6-Glucuronide**.

## Conclusion

The described mixed-mode solid-phase extraction protocol provides an effective and reproducible method for the isolation of **codeine-6-glucuronide** from biological matrices. This sample preparation technique is essential for obtaining clean extracts and achieving the sensitivity required for accurate quantification by LC-MS/MS. The protocol can be adapted for various research and clinical applications involving the analysis of codeine and its metabolites.

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